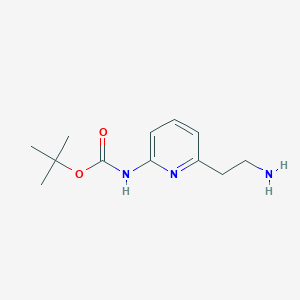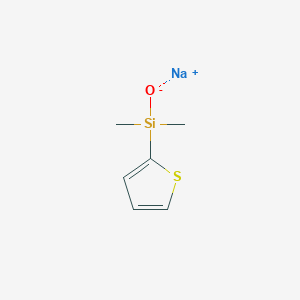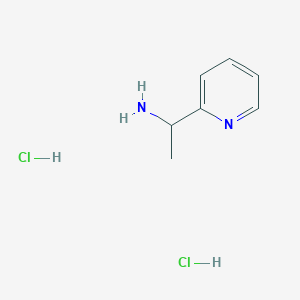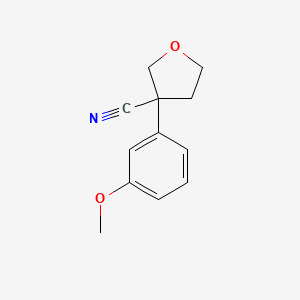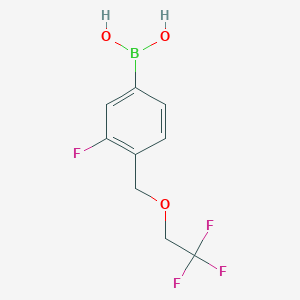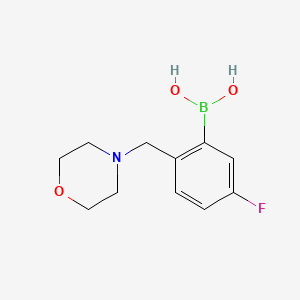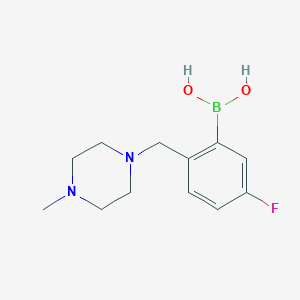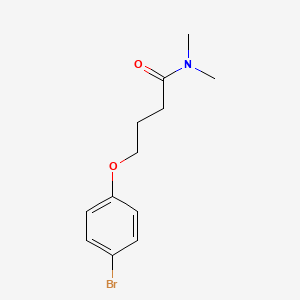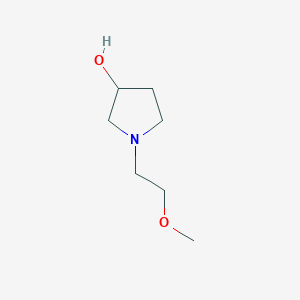
Dimethyl 3-bromophthalate
概要
説明
Dimethyl 3-bromophthalate is an organic compound with the molecular formula C10H9BrO4. It is a derivative of phthalic acid, where two carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is substituted with a bromine atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
作用機序
Target of Action
It is known that phthalates, in general, can interact with various biological targets, including enzymes and receptors, which can lead to a wide range of biological effects .
Mode of Action
Phthalates are known to exert their effects by binding to and modulating the activity of their target molecules .
Biochemical Pathways
Phthalates have been shown to interfere with various biochemical pathways, including those involved in hormone synthesis and metabolism .
Pharmacokinetics
Phthalates are generally known to be rapidly absorbed and metabolized in the body .
Result of Action
Phthalates have been shown to cause a variety of effects at the molecular and cellular levels, including changes in gene expression, cell proliferation, and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl 3-bromophthalate. For example, factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound and its ability to interact with its targets .
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl 3-bromophthalate can be synthesized through the bromination of dimethyl phthalate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials.
化学反応の分析
Types of Reactions: Dimethyl 3-bromophthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as amines forming amides or thiols forming thioethers.
Reduction Reactions: The major product is dimethyl phthalate.
Coupling Reactions: Biaryl compounds are the primary products.
科学的研究の応用
Dimethyl 3-bromophthalate is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds and drug candidates.
Material Science: As a building block for the synthesis of polymers and advanced materials.
Chemical Biology: In the study of enzyme mechanisms and the development of enzyme inhibitors.
類似化合物との比較
Dimethyl phthalate: Lacks the bromine substituent and is used as a plasticizer and insect repellent.
Dimethyl 4-bromophthalate: Similar structure but with the bromine atom at a different position on the aromatic ring.
Dimethyl 2-bromophthalate: Another positional isomer with the bromine atom at the ortho position relative to the ester groups.
Uniqueness: Dimethyl 3-bromophthalate is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to its isomers and other phthalate derivatives. This makes it valuable in selective organic transformations and specialized applications in research and industry.
特性
IUPAC Name |
dimethyl 3-bromobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAPUXBKWPTMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701353 | |
| Record name | Dimethyl 3-bromobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58749-33-0 | |
| Record name | Dimethyl 3-bromobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



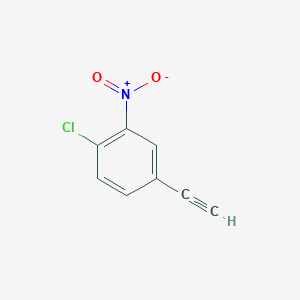
![tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1395810.png)
